6-Nitroimidazo[1,2-a]pyrimidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H4N4O2 |
|---|---|
Molecular Weight |
164.12 g/mol |
IUPAC Name |
6-nitroimidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C6H4N4O2/c11-10(12)5-3-8-6-7-1-2-9(6)4-5/h1-4H |
InChI Key |
CXKIXUUYXOKOJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=C(C=NC2=N1)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 6 Nitroimidazo 1,2 a Pyrimidine and Its Structural Analogues
Foundational Approaches to the Imidazo[1,2-a]pyrimidine (B1208166) Nucleus
The synthesis of the core imidazo[1,2-a]pyrimidine structure is a well-established area of organic chemistry, with several reliable methods being widely employed. rsc.orgresearchgate.net These strategies can be broadly categorized into multi-component reactions, condensation-cyclization sequences, and intramolecular annulation.
Multi-component Cyclization Reactions
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the imidazo[1,2-a]pyrimidine scaffold by combining three or more starting materials in a single synthetic operation. rsc.orgmdpi.com A prominent example is the Groebke–Blackburn–Bienaymé (GBB-3CR) reaction, which utilizes an isocyanide, an aldehyde, and a 2-aminoazine to construct the fused heterocyclic system. mdpi.com This method is valued for its ability to introduce diverse substituents onto the final product by varying the starting components. mdpi.comresearchgate.net For instance, the reaction of 2-aminopyrimidine (B69317) with an aldehyde and an isocyanide under mild conditions can afford a range of substituted imidazo[1,2-a]pyrimidines. researchgate.net
Another notable MCR involves the coupling of 2-aminopyridine, an aldehyde, and a terminal alkyne, often catalyzed by copper. bio-conferences.org This approach provides a direct route to a variety of imidazo[1,2-a]pyridine (B132010) derivatives, and by extension, can be adapted for pyrimidine (B1678525) analogs. bio-conferences.org The versatility of MCRs is further demonstrated by the use of reagents like trimethylsilylcyanide (TMSCN) in reactions with 2-aminopyrimidine and various aldehydes, including aromatic, heteroaromatic, and aliphatic types, under microwave irradiation. bio-conferences.org
| Reaction Type | Reactants | Catalyst/Conditions | Product Scope | Ref |
| Groebke–Blackburn–Bienaymé | 2-Aminoazine, Aldehyde, Isocyanide | Mild conditions | Diverse substituted imidazo[1,2-a]pyrimidines | mdpi.com |
| Copper-catalyzed MCR | 2-Aminopyridine, Aldehyde, Terminal Alkyne | Copper catalyst | Broad range of imidazo[1,2-a]pyridines | bio-conferences.org |
| TMSCN-based MCR | 2-Aminopyrimidine, Aldehyde, TMSCN | Scandium triflate, Microwave irradiation | Aromatic, heteroaromatic, and aliphatic substituted products | bio-conferences.org |
| Iodine-catalyzed MCR | 2-Aminopyridine derivatives, Acetophenones, Dimedone | Molecular iodine, Ultrasonication | 2-Phenylimidazo[1,2-a]pyridin-3-yl cyclohex-2-enones | acs.org |
Condensation-Cyclization Sequences
The most traditional and widely utilized method for synthesizing the imidazo[1,2-a]pyrimidine nucleus is the condensation reaction between a 2-aminopyrimidine and an α-haloketone, a variant of the Hantzsch synthesis. researchgate.netnih.govnih.gov This reaction, first reported by Tschitschibabin, involves the initial formation of an N-alkylated intermediate, followed by an intramolecular cyclization and dehydration to yield the final bicyclic system. bio-conferences.orgacs.org
The reaction conditions for this condensation can be varied, with catalysts such as aluminum oxide (Al2O3), potassium carbonate (K2CO3), and p-toluenesulfonic acid (PTSA) being employed to improve yields and reaction times. researchgate.net Microwave-assisted synthesis has also been shown to be an effective, environmentally friendly approach, often reducing reaction times to minutes and allowing for the use of green solvents like water-isopropanol mixtures. acs.orglookchem.com
The general mechanism proceeds through nucleophilic substitution of the halogen on the α-haloketone by the exocyclic amino group of the 2-aminopyrimidine, followed by an intramolecular condensation between the newly formed secondary amine and the ketone carbonyl. Subsequent dehydration then leads to the aromatic imidazo[1,2-a]pyrimidine ring system.
| Reactants | Catalyst/Conditions | Key Features | Ref |
| 2-Aminopyrimidine, α-Haloketone | Various (e.g., Al2O3, K2CO3, PTSA) or catalyst-free | Traditional, versatile, can be microwave-assisted | researchgate.netnih.govnih.gov |
| 2-Aminopyrimidine, 2-Bromoacetophenone | Acetone (B3395972), room temperature | Straightforward synthesis of 2-phenylimidazo[1,2-a]pyrimidine | nih.gov |
| 2-Aminopyrimidines, α-Bromoketones | H2O-IPA, Microwave irradiation | Green chemistry approach, excellent yields, short reaction times | acs.org |
| Ketones, 2-Aminopyridines | Catalytic hydriodic acid, Electrochemical | Environmentally benign, avoids external oxidants | rsc.org |
Intramolecular Annulation Strategies
Intramolecular annulation strategies involve the formation of the second ring of the imidazo[1,2-a]pyrimidine system from a pre-functionalized pyrimidine derivative. rsc.org These methods offer a high degree of control over the final structure. A common approach involves the cyclization of a pyrimidine derivative bearing a suitable two-carbon side chain at the 2-position.
One such strategy involves the reaction of 2-aminopyrimidines with nitroolefins. bio-conferences.org This method, catalyzed by Lewis acids like iron(III) chloride (FeCl3), proceeds through a cascade reaction involving a Michael addition followed by an intramolecular cyclization. This approach is particularly effective for synthesizing 3-unsubstituted imidazo[1,2-a]pyridines and can be extended to the pyrimidine series. bio-conferences.org
Regioselective Introduction and Modification of the Nitro Group at Position 6
The introduction of a nitro group at the 6-position of the imidazo[1,2-a]pyrimidine ring is a key step in the synthesis of the target compound. This can be achieved either by direct nitration of the pre-formed heterocyclic scaffold or by constructing the ring system from a precursor that already contains the nitro functionality.
Direct Nitration Strategies on the Imidazo[1,2-a]pyrimidine Scaffold
Direct nitration of the imidazo[1,2-a]pyrimidine ring system can be a challenging process due to the potential for multiple reactive sites and the sensitivity of the heterocyclic core to strong acidic and oxidative conditions. However, successful nitration has been reported for related imidazo-fused systems. For instance, imidazo[1,5-a]pyridines can be readily nitrated using a mixture of nitric acid and sulfuric acid in acetic acid. rsc.org The position of nitration is highly dependent on the substitution pattern of the starting material, with nitration occurring preferentially at the 1-position unless it is already substituted, in which case the 3-position is favored. rsc.org
For the imidazo[1,2-a]pyrimidine system, achieving regioselective nitration at the 6-position would likely require careful control of reaction conditions and potentially the use of protecting groups to block more reactive positions. Research into the direct functionalization of imidazo[1,2-a]pyrimidines has shown that the C3-position is often the most nucleophilic and therefore the most likely site of electrophilic attack. rsc.org However, a methodology for the functionalization of the C6-position of imidazo[1,2-a]pyrimidine cores has been developed, involving an iodine/dimethylsulfoxide oxidation of diaryldichalcogenides, which starts with C3-chalcogenation followed by C6-selanylation activated in an acidic medium. nih.gov This suggests that functionalization at the 6-position is feasible, although direct nitration may still present challenges.
Construction of the 6-Nitroimidazo[1,2-a]pyrimidine Core from Nitro-Functionalized Precursors
A more controlled and often preferred method for the synthesis of this compound involves the use of starting materials that already contain a nitro group. This approach avoids the potentially harsh conditions of direct nitration and ensures the regioselective placement of the nitro group.
One strategy involves the condensation of a 2-amino-5-nitropyrimidine (B189733) with a suitable α-haloketone. This is an extension of the classical Tschitschibabin synthesis. The presence of the nitro group on the pyrimidine ring can influence its reactivity, but the fundamental reaction pathway of N-alkylation followed by intramolecular cyclization remains the same.
Alternatively, multi-component reactions can be adapted to use nitro-functionalized starting materials. For example, a three-component condensation of an aldehyde, an isonitrile, and a 2-amino-5-nitropyrimidine could directly yield a this compound derivative. researchgate.net
Another approach involves the synthesis of imidazo[1,5-a]pyridines through the cyclization of 2-picolylamines with electrophilically activated nitroalkanes in a polyphosphoric acid medium. beilstein-journals.org While this is for a different regioisomer, the principle of using a nitro-containing building block to construct the final heterocyclic system is a key concept that can be applied to the synthesis of this compound.
Advanced Synthetic Protocols and Catalysis
Modern synthetic chemistry has seen a shift towards more efficient, selective, and environmentally benign methodologies. The construction of the imidazo[1,2-a]pyrimidine core has benefited significantly from these advancements, with transition metal catalysis, metal-free approaches, and green chemistry principles playing pivotal roles.
Transition metal catalysis offers powerful tools for the formation of C-N and C-C bonds, which are crucial for the assembly of the imidazo[1,2-a]pyrimidine skeleton. Copper catalysts, in particular, have been extensively used for the synthesis of the related imidazo[1,2-a]pyridine scaffold, and these methods are often adaptable to the pyrimidine series.
A prominent copper-catalyzed method involves the reaction of aminopyridines with nitroolefins using air as the oxidant. rsc.orgnih.gov This one-pot procedure is highly efficient and aligns with green chemistry principles by utilizing ambient air. nih.gov The reaction is general for a variety of aminopyridines and nitroolefins, suggesting its potential applicability for the synthesis of this compound by using 2-amino-5-nitropyrimidine as the starting material. rsc.orgnih.gov Optimization studies have shown that CuBr is a highly effective catalyst for this transformation. nih.gov
Gold nanoparticles have also been explored as catalysts for the synthesis of 2-arylsubstituted imidazo[1,2-a]pyrimidines, presenting a feasible green chemistry approach. nih.gov Furthermore, palladium-catalyzed reactions, such as the carbonylation of iodo-substituted imidazo[1,2-a]pyridines, demonstrate the utility of this metal in the functionalization of these heterocyclic systems. researchgate.net While not a direct synthesis of the core, it highlights the power of palladium in post-synthetic modifications.
| Catalyst | Reactants | Key Features | Structural Analogue |
| Copper(I) Bromide | Aminopyridine, Nitroolefin | One-pot, uses air as oxidant, efficient | Imidazo[1,2-a]pyridine |
| Gold Nanoparticles | 2-Aminopyrimidine, α-Bromoacetophenone | Green chemistry approach | 2-Aryl-imidazo[1,2-a]pyrimidine |
| Palladium | Iodo-imidazo[1,2-a]pyridine, Amine, CO | Post-synthetic functionalization (carbonylation) | Imidazo[1,2-a]pyridine |
This table summarizes transition metal-catalyzed methods for the synthesis of imidazo[1,2-a]pyrimidine and its analogues.
The development of metal-free and organocatalytic synthetic routes is a significant area of research, aiming to reduce cost and toxicity associated with metal catalysts. For the synthesis of the imidazo[1,2-a]pyridine core, a novel transition-metal-free three-component reaction has been developed, which constructs the heterocycle from ynals, pyridin-2-amines, and alcohols or thiols. dergipark.org.tr This approach facilitates the formation of C-N, C-O, and C-S bonds in a single step. dergipark.org.tr
The synthesis of 3-nitroimidazo[1,2-a]pyridines has been achieved through an iodine-catalyzed intermolecular oxidative cyclization of nitroalkenes and 2-aminopyridines, using aqueous hydrogen peroxide as a green terminal oxidant. jst.go.jp This methodology could potentially be adapted for the synthesis of this compound by employing the appropriately substituted 2-aminopyrimidine.
Organocatalysis, using small organic molecules as catalysts, has also emerged as a powerful tool. Chiral phosphoric acid catalysts have been successfully used in the asymmetric multicomponent Groebke-Blackburn-Bienaymé reaction to produce chiral imidazo[1,2-a]pyridines with high enantioselectivity. researchgate.net While not directly producing a nitro-substituted compound, this demonstrates the potential of organocatalysis to control stereochemistry in this class of heterocycles.
| Method | Reactants | Key Features | Product Class |
| Three-Component Reaction | Ynals, Pyridin-2-amines, Alcohols/Thiols | Metal-free, forms multiple bonds in one pot | Imidazo[1,2-a]pyridines |
| Iodine Catalysis | 2-Aminopyridines, Nitroalkenes | Metal-free, uses H₂O₂ as oxidant | 3-Nitroimidazo[1,2-a]pyridines |
| Chiral Phosphoric Acid Catalysis | 2-Aminoazines, Aldehydes, Isocyanides | Asymmetric synthesis, high enantioselectivity | Chiral Imidazo[1,2-a]pyridines |
This table outlines metal-free and organocatalytic approaches for the synthesis of imidazo[1,2-a]pyrimidines and their analogues.
Microwave-assisted organic synthesis has gained prominence as a method to accelerate reaction rates, improve yields, and often enable reactions that are difficult under conventional heating. mdpi.com The synthesis of imidazo[1,2-a]pyrimidine derivatives has been significantly advanced through microwave-assisted protocols. rsc.orgnih.gov For instance, a one-pot, three-component condensation reaction of pyrazole (B372694) aldehydes, (substituted-phenyl/hetero-aryl)ethanones, and 2-aminobenzimidazole (B67599) under microwave irradiation provides a rapid and efficient route to complex imidazo[1,2-a]pyrimidine derivatives. rsc.org
The principles of green chemistry are increasingly being integrated into synthetic methodologies. The use of water or isopropanol (B130326) as a solvent in catalyst-free, microwave-assisted protocols for imidazo[1,2-a]pyrimidine synthesis represents a significant step towards more environmentally friendly processes. nih.gov Furthermore, the use of microwave irradiation itself is considered a green technique as it often leads to shorter reaction times and reduced energy consumption. nih.gov The synthesis of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones and their subsequent functionalization have been successfully achieved with high yields using microwave-assisted reactions. nih.gov
Post-Synthetic Derivatization and Functionalization of this compound
The ability to modify a core heterocyclic structure is crucial for tuning its properties for specific applications. The this compound scaffold offers several sites for post-synthetic derivatization on both the imidazole (B134444) and pyrimidine rings.
The imidazole ring of the imidazo[1,2-a]pyrimidine system is electron-rich and susceptible to electrophilic substitution, primarily at the C3 position. rsc.org A variety of functional groups can be introduced at this position, including through amination, sulfonylation, carbonylation, and arylation. nih.gov For the related imidazo[1,2-a]pyridine system, a highly regioselective photocatalyzed C-H nitrosylation at the C3 position has been reported, which proceeds without the need for a photocatalyst, oxidant, or other additives. organic-chemistry.org This suggests a potential route for introducing a nitroso group onto the imidazole ring of this compound, which could be further oxidized to a nitro group.
The pyrimidine ring of the imidazo[1,2-a]pyrimidine scaffold is generally more electron-deficient than the imidazole ring, particularly due to the presence of the nitro group at the 6-position. This electronic nature can be exploited for nucleophilic substitution reactions. While specific examples for the 6-nitro derivative are scarce, studies on the metabolism of imidazo[1,2-a]pyrimidine analogues indicate that the pyrimidine ring can be a site of oxidation. nih.govresearchgate.net Strategies to block this metabolism have included altering the heterocycle or blocking the reactive site, which provides insights into potential functionalization strategies. nih.govresearchgate.net The synthesis of new polyfunctional imidazo[1,2-a]pyrimidine derivatives through post-Groebke-Blackburn multicomponent protocols has shown that the nature of substituents on phenyl groups attached to the scaffold significantly influences biological activity, highlighting the importance of derivatization. nih.gov
Reactivity of the Nitro Group in this compound Derivatives (e.g., SRN1 reactions)
The nitro group is a powerful electron-withdrawing substituent that significantly activates the imidazo[1,2-a]pyrimidine ring for certain chemical transformations. One of the key reaction types enabled by the nitro group is the radical-nucleophilic unimolecular substitution (SRN1) reaction. nih.govdalalinstitute.com This multi-step process involves a radical chain mechanism, initiated by the transfer of an electron to the nitroaromatic substrate. dalalinstitute.com
While specific studies on the SRN1 reactivity of the 6-nitro isomer are limited in the provided literature, extensive research on the closely related structural analogue, 3-nitroimidazo[1,2-a]pyrimidine (B1601930), offers significant insight into the potential reactivity of the 6-nitro derivative. These studies demonstrate that the nitro-activated imidazo[1,2-a]pyrimidine system is an excellent substrate for SRN1 reactions.
Research on 3-nitroimidazo[1,2-a]pyrimidine has shown that it undergoes SRN1 reactions with a variety of carbon-based nucleophiles, particularly picolinate (B1231196) and quinaldinate anions. jst.go.jp This reaction allows for the introduction of complex heterocyclic side chains onto the imidazo[1,2-a]pyrimidine core.
The general mechanism for the SRN1 reaction is as follows:
Initiation: The nitroaromatic compound accepts an electron to form a radical anion.
Propagation: The radical anion fragments, losing the nitro group as a nitrite (B80452) anion, to form an aryl radical. This radical then reacts with a nucleophile to form a new radical anion. The new radical anion transfers its electron to a new molecule of the starting nitroaromatic compound, propagating the chain.
Termination: The reaction chain is terminated through various side reactions. dalalinstitute.com
In the case of 3-nitroimidazo[1,2-a]pyrimidine, the reaction with carbanions derived from nitromethane (B149229) or acetone under photostimulation in DMSO leads to the substitution of the nitro group. This substitution occurs at the C-3 position, yielding the corresponding 3-substituted imidazo[1,2-a]pyrimidines.
Table 1: SRN1 Reaction of 3-Nitroimidazo[1,2-a]pyrimidine with Carbon Nucleophiles
| Nucleophile Source | Product |
|---|---|
| Picolinate Anion | 3-(Pyridin-2-ylmethyl)imidazo[1,2-a]pyrimidine |
| Quinaldinate Anion | 3-(Quinolin-2-ylmethyl)imidazo[1,2-a]pyrimidine |
| Nitromethane | 3-(Nitromethyl)imidazo[1,2-a]pyrimidine |
This data is based on analogous reactions described for 3-nitroimidazo[1,2-a]pyrimidine and illustrates the expected reactivity pattern. jst.go.jp
This reactivity highlights the utility of the nitro group as a leaving group in SRN1 reactions, enabling the formation of new carbon-carbon bonds at a specific position on the heterocyclic ring. Given the electronic similarities, it is highly probable that this compound would exhibit analogous reactivity, allowing for functionalization at the C-6 position via SRN1 pathways with appropriate nucleophiles.
Elucidation of Reaction Mechanisms and Reaction Pathways for 6 Nitroimidazo 1,2 a Pyrimidine Synthesis and Transformations
Detailed Mechanistic Insights into Key Cyclization Reactions
The synthesis of the imidazo[1,2-a]pyrimidine (B1208166) core is most classically achieved through a condensation-cyclization reaction, a variant of the Chichibabin reaction. nih.gov This method generally involves the reaction of a 2-aminopyrimidine (B69317) derivative with an α-halocarbonyl compound. nih.gov For the synthesis of 6-nitroimidazo[1,2-a]pyrimidine, the process would commence with 2-amino-5-nitropyrimidine (B189733).
The mechanism proceeds in two main stages:
Initial N-Alkylation: The exocyclic amino group of 2-amino-5-nitropyrimidine acts as a nucleophile, attacking the electrophilic carbon of the α-halocarbonyl compound. This results in the displacement of the halide ion and the formation of an N-alkylated intermediate.
Intramolecular Cyclization and Dehydration: The nitrogen atom at position 1 of the pyrimidine (B1678525) ring then performs a nucleophilic attack on the carbonyl carbon of the newly introduced side chain. This intramolecular cyclization forms a bicyclic hemiaminal intermediate. Subsequent dehydration (loss of a water molecule) leads to the formation of the aromatic imidazo[1,2-a]pyrimidine ring system.
Alternative synthetic routes have also been developed. One such method involves the interaction of 2-aminoimidazole with N-substituted maleimides. nih.gov The proposed mechanism for this transformation involves an initial N-nucleophilic Michael addition of the 2-aminoimidazole to the activated double bond of the maleimide, followed by an intramolecular cyclization and rearrangement to form the fused imidazo[1,2-a]pyrimidine structure. nih.gov
| Reaction Type | Key Reactants | General Mechanism | Product |
|---|---|---|---|
| Chichibabin-type Synthesis | 2-Amino-5-nitropyrimidine + α-Halocarbonyl compound | 1. Nucleophilic substitution (N-alkylation) 2. Intramolecular cyclization 3. Dehydration | This compound |
| Michael Addition-Cyclization | 2-Aminoimidazole + Substituted Maleimide/Itaconimide | 1. N-nucleophilic Michael addition 2. Intramolecular cyclization and recyclization | Substituted Imidazo[1,2-a]pyrimidine |
Investigation of Radical and Ionic Pathways in Functionalization Reactions (e.g., SRN1 reactions)
The functionalization of the this compound scaffold can proceed through various pathways, with the Substitution Radical-Nucleophilic Unimolecular (SRN1) mechanism being of significant importance, particularly for nitroaromatic compounds. wikipedia.org This multi-step chain reaction is initiated by the transfer of an electron to the substrate, a process highly favored by the presence of the electron-withdrawing nitro group.
The SRN1 mechanism unfolds through the following propagation cycle:
Initiation: An electron is transferred to the nitroaromatic substrate (ArX, where X is a leaving group like a halogen), forming a radical anion (ArX)•−. wikipedia.org This initiation can be achieved photochemically, solvated electrons, or by other chemical means.
Fragmentation: The radical anion rapidly fragments, cleaving the carbon-leaving group bond to produce an aryl radical (Ar•) and an anion of the leaving group (X⁻). wikipedia.org
Coupling: The aryl radical then reacts with a nucleophile (Nu⁻) to form a new radical anion, (ArNu)•−. wikipedia.org
Propagation: This new radical anion transfers its excess electron to a new molecule of the original substrate (ArX), generating the final substitution product (ArNu) and the initial radical anion (ArX)•−, which continues the chain reaction. wikipedia.orgchim.it
For a substrate like 6-halo-nitroimidazo[1,2-a]pyrimidine, the nitro group at the 6-position stabilizes the initial radical anion, facilitating the fragmentation step. Research on the closely related imidazo[1,2-a]pyridine (B132010) system has shown that halides on the pyridine (B92270) part of the scaffold can be substituted via an SRN1 mechanism. researchgate.net This pathway allows for the introduction of a wide range of carbon and sulfur-centered nucleophiles onto the heterocyclic core. researchgate.netrsc.org
| Step | Reaction | Description |
|---|---|---|
| Initiation | ArX + e⁻ → [ArX]•− | Formation of the substrate radical anion. |
| Fragmentation | [ArX]•− → Ar• + X⁻ | Cleavage of the radical anion to form an aryl radical. |
| Coupling | Ar• + Nu⁻ → [ArNu]•− | The aryl radical traps a nucleophile. |
| Propagation | [ArNu]•− + ArX → ArNu + [ArX]•− | Electron transfer to a new substrate molecule, yielding the product and propagating the chain. |
Tautomeric Equilibria and their Influence on Reactivity in Nitroimidazopyrimidines
Tautomerism, the phenomenon of constitutional isomers readily interconverting, is a key characteristic of many heterocyclic systems, including imidazo[1,2-a]pyrimidines. This equilibrium typically involves the migration of a proton between different heteroatoms. For the this compound scaffold, several tautomeric forms are theoretically possible, primarily involving the proton shifting between the nitrogen atoms of the fused rings.
| Tautomer Type | Description | Potential Structure |
|---|---|---|
| N1-H Tautomer | Proton located on the imidazole (B134444) nitrogen. | A common representation, though not necessarily the most stable. |
| N4-H Tautomer | Proton located on the pyrimidine nitrogen at position 4. | A potential zwitterionic or protonated form. |
| N8-H Tautomer | Proton located on the bridgehead nitrogen. | Generally considered less stable due to strain and loss of aromaticity. |
Photostimulated and Electron Transfer Reactions Involving Nitro-Substituted Scaffolds
The nitro group is a key player in the photochemistry and electrochemistry of this compound. As mentioned, SRN1 reactions are often initiated by photostimulation, which facilitates the initial electron transfer to the nitroaromatic substrate. chim.it Beyond this specific pathway, the nitro group can undergo a series of electron and proton transfer steps, particularly under reductive conditions.
The reduction of nitroaromatic compounds is a well-studied process that proceeds through several key intermediates. nih.gov The initial step is a one-electron reduction to form the nitro anion-radical (ArNO₂•⁻). nih.gov This species is central to the molecule's reactivity. Electron spin resonance (ESR) studies on related nitroimidazole derivatives have confirmed that in these radical anions, a significant portion of the spin density is localized on the nitro group itself. rsc.org
Further reduction leads to a cascade of transformations:
The nitro anion-radical can be protonated and further reduced to a nitroso species (ArNO).
The nitroso species can then undergo another two-electron, two-proton reduction to form a hydroxylamine (B1172632) derivative (ArNHOH). nih.gov
Finally, the hydroxylamine can be reduced to the corresponding amine (ArNH₂).
These electron transfer reactions are not only fundamental to the chemical transformations of this compound but are also the basis for the biological activity of many nitroaromatic compounds, where enzymatic reduction within cells triggers their therapeutic or cytotoxic effects. nih.gov
| Intermediate | Formula | Net Electron/Proton Change from ArNO₂ |
|---|---|---|
| Nitro Anion-Radical | ArNO₂•⁻ | +1e⁻ |
| Nitroso Compound | ArNO | +2e⁻, +2H⁺, -H₂O |
| Hydroxylamine | ArNHOH | +4e⁻, +4H⁺, -H₂O |
| Amine | ArNH₂ | +6e⁻, +6H⁺, -2H₂O |
Theoretical and Computational Chemistry Approaches to 6 Nitroimidazo 1,2 a Pyrimidine
Electronic Structure and Molecular Orbital Analysis (e.g., DFT, FMO)
The electronic structure of a molecule governs its stability, reactivity, and spectroscopic properties. Density Functional Theory (DFT) is a prominent computational method used to study these characteristics. DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311G(d,p), can determine the optimized ground state geometry of imidazo[1,2-a]pyrimidine (B1208166) derivatives, ensuring the identified structure corresponds to a local energy minimum. nih.govresearchgate.net
A key component of electronic structure analysis is Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its electron-accepting character. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular reactivity and stability. A smaller energy gap generally implies higher reactivity. researchgate.net
| Compound | Hardness (η) in eV | Softness (S) in eV |
|---|---|---|
| Analogue 7a | 1.4484 | 0.69040 |
| Analogue 7b | 1.5204 | 0.65772 |
| Analogue 7c | 1.5034 | 0.66516 |
| Analogue 7d | 1.5273 | 0.65475 |
| Analogue 7e | 1.5898 | 0.62899 |
Lower hardness and higher softness values, as seen for analogue 7a, indicate greater reactivity. nih.gov
Another powerful tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across a molecule. researchgate.net MEP maps use a color scale to identify electron-rich regions (typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (colored blue), which are prone to nucleophilic attack. researchgate.net This visual representation is invaluable for predicting how a molecule will interact with other chemical species. researchgate.net
Prediction of Reactivity, Regioselectivity, and Mechanistic Rationalization
Theoretical calculations are instrumental in predicting the reactivity and regioselectivity of chemical reactions involving the imidazo[1,2-a]pyrimidine scaffold. Regioselectivity refers to the preference for a reaction to occur at one position over another.
A classic example is the synthesis of the imidazo[1,2-a]pyrimidine ring system. In the reaction of 2-amino-4-(trifluoromethyl)pyrimidine (B92195) with bromoacetaldehyde (B98955) diethyl acetal, a 25:1 selectivity for the 7-(trifluoromethyl)imidazo[1,2-a]pyrimidine (B1354066) isomer is observed. echemi.comstackexchange.com Computational analysis helps rationalize this outcome. The mechanism involves the formation of a Schiff base intermediate, followed by an intramolecular nucleophilic attack by one of the pyrimidine (B1678525) ring nitrogens. stackexchange.com The nitrogen atom closer to the electron-withdrawing trifluoromethyl group (CF₃) experiences a stronger negative inductive effect (-I), which reduces its electron density and nucleophilicity. echemi.comstackexchange.com Consequently, the more distant nitrogen is more likely to attack, leading to the major product. stackexchange.com
Quantum chemical calculations, such as those performed with DFT, can also be used to postulate and verify reaction mechanisms. nih.gov By calculating the activation energies and free energy changes for different potential reaction pathways, chemists can determine the most thermodynamically favorable route. nih.gov For example, in the reaction between 2-aminoimidazole and N-substituted maleimides to form the imidazo[1,2-a]pyrimidine core, calculations confirmed the existence of thermodynamically favorable pathways and identified the most likely intermediates. nih.gov Similarly, theoretical studies have been employed to understand the mechanism of oxidative degradation in related 6-nitroazolo[1,5-a]pyrimidines, refuting previous claims that they could not be aromatized. nih.gov
Conformational Analysis and Intermolecular Interactions of 6-Nitroimidazo[1,2-a]pyrimidine Analogues
Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. For drug discovery, understanding the preferred conformation of a molecule is crucial as it dictates how it fits into a biological target.
Studies on imidazo[1,2-a]pyrimidine analogues have shown that the heterocyclic core possesses significant conformational rigidity. nih.gov This rigidity can be observed experimentally using techniques like Nuclear Overhauser Effect Spectroscopy (NOESY). In one study, the NOESY spectrum of an imidazo[1,2-a]pyrimidine derivative showed strong interactions only between geminal protons (protons on the same carbon atom), indicating a lack of flexibility in the core structure. nih.gov
Computational methods like Reduced Density Gradient (RDG) analysis are used to study and visualize non-covalent intermolecular interactions, such as hydrogen bonds and van der Waals forces. nih.gov These interactions are fundamental to how a molecule like this compound recognizes and binds to a biological partner, such as a protein or enzyme.
Computational Approaches for Predicting Molecular Interactions and Binding Modes
Molecular docking is a computational technique widely used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a macromolecule (receptor). nih.gov This method is central to modern drug design, providing a rational approach to developing new therapeutic agents. nih.govresearchgate.net
The process involves generating various possible conformations of the ligand within the receptor's binding site and scoring them based on their binding energy. A lower binding energy score typically indicates a more stable and favorable interaction. mdpi.com
Numerous docking studies have been performed on imidazo[1,2-a]pyrimidine analogues to explore their potential as therapeutic agents. These studies have targeted a wide range of biological receptors:
Antiviral Targets: Imidazo[1,2-a]pyrimidine Schiff base derivatives were docked against key proteins of the SARS-CoV-2 virus, such as the human ACE2 receptor and the spike protein. The results showed promising binding affinities, suggesting these compounds could act as viral entry inhibitors. nih.gov
Antimicrobial Targets: Derivatives have been docked against various microbial proteins to predict their antimicrobial activity. mdpi.com In one study, the most active compounds showed a high affinity for the binding site of a microbial target, which was confirmed by low energy scores and favorable binding interactions. mdpi.com
Antifungal Targets: Molecular docking was used to evaluate the potential of imidazo[1,2-a]pyrimidines as antifungal agents against Candida albicans, with results comparable to the clinically used drug voriconazole. nih.gov
Anticancer Targets: Pyrimidine analogues have been docked with Cyclin-Dependent Kinase 8 (CDK8), a protein implicated in tumor regulation, to assess their antiproliferative potential. nih.govresearchgate.net In another study, covalent docking simulations were used to understand how an imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine derivative forms a covalent bond with a cysteine residue in the Fibroblast Growth Factor Receptor (FGFR), a target in liver cancer. nih.gov
| Compound Type | Biological Target | Predicted Activity | Top Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|---|
| Imidazo[1,2-a]pyrimidine Schiff base | hACE2 (SARS-CoV-2) | Antiviral | -9.1 | nih.gov |
| Imidazo[1,2-a]pyrimidine Schiff base | Spike Protein (SARS-CoV-2) | Antiviral | -7.3 | nih.gov |
| Pyrimidine analogue | CDK8 | Antiproliferative | Moderate to better docking results | nih.govresearchgate.net |
| Imidazo[1,2-a]pyrimidine | Microbial targets | Antimicrobial | High affinity (lowest energy score) | mdpi.com |
| Imidazo[1,2-a]pyrimidine | Candida albicans target | Antifungal | Comparable to voriconazole | nih.gov |
| Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine | FGFR | Anticancer (HCC) | Potent inhibitor (covalent binding) | nih.gov |
These computational approaches are essential for understanding the chemical behavior of this compound and its analogues, accelerating the discovery and development of new molecules with desired properties.
Structure Activity Relationship Sar Studies of 6 Nitroimidazo 1,2 a Pyrimidine Derivatives
The Role of the Nitro Group at Position 6 in Modulating Biological Activity
The nitro group is a critical pharmacophore in many biologically active compounds, often essential for their mechanism of action. nih.gov In various nitroimidazole-based drugs, the nitro group is a key requirement for both aerobic and anaerobic activities. nih.govcapes.gov.br For instance, in the case of antitubercular 4-nitroimidazoles, the nitro group is indispensable for their biological function. nih.gov
While direct studies on the 6-nitro position of the imidazo[1,2-a]pyrimidine (B1208166) scaffold are limited, research on related bicyclic nitroimidazoles, such as 2,3-dihydro-6-nitroimidazo[2,1-b]oxazoles, underscores the significance of the nitro group for antitubercular activity. nih.gov In these related structures, the presence and position of the nitro group are determining factors for their efficacy. For many nitro-aromatic drugs, the biological activity is linked to the reductive bioactivation of the nitro group within target cells, a process that is highly dependent on the cellular environment.
Influence of Substituent Variations on the Imidazo[1,2-a]pyrimidine Scaffold
The biological activity of imidazo[1,2-a]pyrimidine derivatives can be significantly modulated by introducing various substituents at different positions on the heterocyclic core. nih.govnih.govnih.govjst.go.jp
Anticancer Activity: In a series of imidazo[1,2-a]pyridine (B132010) derivatives, the introduction of a nitro group at the C-2 position and a p-chlorophenyl group at the C-3 position resulted in a compound with high inhibitory activity against the HT-29 cancer cell line. westminster.ac.uk Another derivative with a tolyl moiety at C-2 and a p-chlorophenyl amine at C-3 showed promise against B16F10 melanoma cells. westminster.ac.uk For 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives, which act as PI3Kα inhibitors, various substitutions have been explored to enhance their anticancer effects. nih.gov
Wnt/β-catenin Signaling Inhibition: A series of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines were synthesized and found to inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer. nih.gov The most active compounds were able to significantly downregulate the expression of Wnt target genes. nih.gov
Antimicrobial Activity: The introduction of different substituents on the imidazo[1,2-a]pyrimidine scaffold has been shown to influence its antimicrobial properties. mdpi.comjst.go.jp For instance, a series of 75 imidazo[1,2-a]pyrimidine derivatives were synthesized and showed varying degrees of in vitro antibacterial activity against a range of Gram-positive and Gram-negative bacteria, as well as Mycobacterium species. jst.go.jp
The following table summarizes the influence of substituents on the biological activity of imidazo[1,2-a]pyrimidine and related imidazo[1,2-a]pyridine derivatives.
| Scaffold | Position of Substituent(s) | Type of Substituent(s) | Biological Activity | Reference |
| Imidazo[1,2-a]pyridine | C-2 and C-3 | Nitro and p-chlorophenyl | Anticancer (HT-29 cells) | westminster.ac.uk |
| Imidazo[1,2-a]pyridine | C-2 and C-3 | Tolyl and p-chlorophenyl amine | Anticancer (B16F10 cells) | westminster.ac.uk |
| Imidazo[1,2-a]pyrimidine | Various | Various | Wnt/β-catenin signaling inhibition | nih.gov |
| Imidazo[1,2-a]pyrimidine | Various | Various | Antibacterial | jst.go.jp |
| 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline | Various | Various | Anticancer (PI3Kα inhibition) | nih.gov |
Pharmacophore Elucidation and Rational Design Principles for Optimized Biological Profiles
The rational design of 6-nitroimidazo[1,2-a]pyrimidine derivatives relies on understanding the key structural features required for biological activity, often elucidated through pharmacophore modeling and computational studies. nih.gov
One approach involves the design of Schiff base heterocycles of the imidazo[1,2-a]pyrimidine nucleus. For example, (E)-N-(4-nitrobenzylidene)-2-phenylimidazo[1,2-a]pyrimidin-3-amine was synthesized as part of a series of potential dual inhibitors for blocking SARS-CoV-2 cell entry. nih.gov Such rational design strategies aim to create molecules that can effectively interact with specific biological targets. nih.gov
In the development of new anticancer agents, imidazo[1,2-a]pyridine moieties have been introduced into other heterocyclic systems, such as quinazolines, to create PI3Kα inhibitors. nih.gov This approach is based on the knowledge that the imidazo[1,2-a]pyridine scaffold is a key pharmacodynamic group for this class of inhibitors. nih.gov
Comparative SAR Analysis with Related Imidazopyrimidine and Nitroheterocyclic Scaffolds
The SAR of 6-nitroimidazo[1,2-a]pyrimidines can be better understood by comparing them with other nitro-containing heterocyclic compounds that have been extensively studied, such as antitubercular nitroimidazoles.
Antitubercular Nitroimidazoles: The 4-nitroimidazole (B12731) PA-824 is active against both aerobic and anaerobic Mycobacterium tuberculosis, whereas 5-nitroimidazoles like metronidazole (B1676534) are only active against anaerobic bacteria. nih.gov The key determinants for aerobic activity in 4-nitroimidazoles include the bicyclic oxazine (B8389632) ring, a lipophilic tail, and an oxygen atom at the 2-position. nih.govcapes.gov.br In contrast, for 5-nitroimidazoles, the addition of similar structural features did not confer aerobic activity. nih.gov The introduction of an oxygen atom at the 2-position into a rigid 5-nitroimidazo-oxazine, however, did result in a 5-nitroimidazole with aerobic activity. nih.gov
Nitroimidazopyrazinones: In the quest for new therapeutics against infectious diseases, bicyclic nitroimidazopyrazinones have shown promising antitubercular and antiparasitic activity. acs.org SAR studies on this scaffold have focused on modifying the key pendant aryl substituent to improve potency and solubility. acs.org The introduction of biaryl side chains led to a significant increase in antitubercular and antitrypanosomal activity. acs.org
This comparative analysis highlights that the position of the nitro group and the nature of the fused heterocyclic ring system are critical for determining the biological activity spectrum of these compounds.
Mechanisms of Biological Action of 6 Nitroimidazo 1,2 a Pyrimidine Analogues at the Molecular and Cellular Level
Identification of Molecular Targets and Receptor Binding Modes
Research into the specific molecular targets of 6-nitroimidazo[1,2-a]pyrimidine analogues has revealed interactions with key enzymes involved in cellular signaling, particularly those within the phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway. nih.gov Analogous imidazo[1,2-a]pyridine (B132010) derivatives have been shown to bind to the ATP-binding site of PI3K, leading to the inhibition of this critical signaling cascade. nih.gov This pathway is crucial for cell survival, proliferation, and growth, and its inhibition is a key mechanism for the anti-cancer effects observed with these compounds.
The binding mode of pyrimidine (B1678525) derivatives to their receptor targets often involves a combination of aromatic stacking and hydrogen bonding interactions. Key amino acid residues, such as Phenylalanine, Glutamate, and Asparagine, within the target protein can stabilize the ligand-receptor complex. While the precise binding mode for this compound with all its targets is not fully elucidated, computational and molecular docking studies on similar heterocyclic compounds suggest that interactions with residues in transmembrane domains are crucial for stabilizing the binding of these antagonists. mdpi.com For instance, studies on pyrimidine derivatives targeting the human A2A adenosine receptor indicate that these compounds anchor within transmembrane helices 2, 3, 5, 6, and 7.
Table 1: Potential Molecular Targets and Binding Characteristics of Imidazo[1,2-a]pyrimidine (B1208166) Analogues
| Molecular Target | Binding Site Interaction | Key Interacting Residues (Example) | Consequence of Binding |
|---|---|---|---|
| PI3K | ATP-binding site | Not specified | Inhibition of PI3K/AKT/mTOR pathway |
| Human A2A Adenosine Receptor | Transmembrane domains (TM2, 3, 5, 6, 7) | Phe168, Glu169, Asn253 | Antagonistic activity |
Intracellular Signaling Pathway Modulation (e.g., Induction of Apoptosis and Caspase Activation)
A significant consequence of the interaction of imidazo[1,2-a]pyrimidine analogues with cellular targets is the modulation of intracellular signaling pathways that control cell fate, primarily leading to programmed cell death, or apoptosis.
Studies have demonstrated that certain imidazo[1,2-a]pyridine derivatives can induce a G2/M cell cycle arrest and trigger the intrinsic apoptotic pathway. nih.gov This is characterized by a series of molecular events, including the impairment of the mitochondrial membrane potential and the release of cytochrome c. nih.govnih.gov The modulation of key apoptotic proteins is central to this process. For example, treatment with these compounds has been shown to increase the expression of the pro-apoptotic protein BAX while decreasing the levels of the anti-apoptotic protein BCL2. nih.gov
This shift in the BAX/BCL2 ratio facilitates the activation of initiator caspases, such as caspase-9. nih.gov Activated caspase-9 then proceeds to activate executioner caspases, like caspase-3, which are responsible for the cleavage of essential cellular proteins, including poly (ADP-ribose) polymerase (PARP). nih.govmdpi.com The cleavage of PARP is a hallmark of apoptosis. Furthermore, some analogues have been found to activate the DNA damage checkpoint kinase Rad53, indicating that they can induce DNA damage which contributes to the apoptotic response. nih.gov
Table 2: Modulation of Key Apoptotic Proteins by Imidazo[1,2-a]pyridine Analogues
| Protein | Function | Effect of Compound Treatment | Downstream Effect |
|---|---|---|---|
| BCL2 | Anti-apoptotic | Decreased levels nih.gov | Promotes apoptosis |
| BAX | Pro-apoptotic | Increased levels nih.govmdpi.com | Promotes apoptosis |
| Caspase-9 | Initiator caspase | Activation nih.gov | Activates executioner caspases |
| Caspase-3 | Executioner caspase | Activation mdpi.com | Cleavage of cellular substrates, leading to apoptosis |
| PARP | DNA repair enzyme | Cleavage nih.gov | Hallmarker of apoptosis |
| p53 | Tumor suppressor | Increased levels nih.gov | Induces cell cycle arrest and apoptosis |
Biochemical Basis of Nitro-Reduction and its Implications for Biological Activity
The nitro group is a critical pharmacophore for many imidazo[1,2-a]pyrimidine analogues, and its reduction is essential for their biological activity. nih.govresearchgate.net These compounds often act as prodrugs that require metabolic activation through the reduction of the nitro group. nih.govsvedbergopen.com This bioactivation is catalyzed by a family of enzymes known as nitroreductases (NTRs). nih.govbangor.ac.ukbangor.ac.uk
Nitroreductases are flavoenzymes that utilize NAD(P)H as a cofactor to catalyze the reduction of nitroaromatic compounds. oup.com There are two main types of bacterial nitroreductases:
Type I Nitroreductases: These enzymes are oxygen-insensitive and typically catalyze a two-electron reduction of the nitro group, sequentially forming nitroso and N-hydroxylamino intermediates, which can then be further reduced to the corresponding amine. oup.com The hydroxylamino derivative is often the final product and is highly reactive. oup.com
Type II Nitroreductases: These are oxygen-sensitive enzymes that catalyze a one-electron reduction to form a nitro anion radical. svedbergopen.com In the presence of oxygen, this radical can be re-oxidized back to the parent nitro compound in a futile cycle that generates reactive oxygen species (ROS). Under anaerobic or hypoxic conditions, this radical can undergo further reduction.
The highly reactive intermediates generated during nitro-reduction, particularly the N-hydroxylamino derivative and the nitro anion radical, are believed to be the ultimate cytotoxic species. nih.govoup.com These intermediates can covalently bind to cellular macromolecules, including DNA, leading to strand breaks, mutations, and ultimately, cell death. nih.govnih.gov The requirement of a low-oxygen environment for the full reduction and activation of some nitroimidazoles makes them selectively toxic to anaerobic bacteria or hypoxic tumor cells. nih.gov
Table 3: Key Enzymes in the Bioactivation of Nitro-Compounds
| Enzyme Family | Type | Cofactor | Mechanism | Key Intermediate(s) |
|---|---|---|---|---|
| Nitroreductases (NTR) | Type I (Oxygen-insensitive) | NAD(P)H | Two-electron reduction oup.com | Nitroso, N-hydroxylamino |
| Nitroreductases (NTR) | Type II (Oxygen-sensitive) | NAD(P)H | One-electron reduction svedbergopen.com | Nitro anion radical |
| Pyruvate:ferredoxin oxidoreductase (PFOR) | Not applicable | Ferredoxin | Low-redox-potential reduction | Not specified |
Exploration of Cellular Resistance Mechanisms to Nitroimidazopyrimidine Agents
The development of cellular resistance poses a significant challenge to the efficacy of nitro-containing antimicrobial and anticancer agents. The primary mechanisms of resistance to nitroimidazopyrimidine agents are linked to alterations in their activation and transport.
A major mechanism of acquired resistance is the decreased activity of the nitroreductase enzymes that are responsible for the bioactivation of the prodrug. nih.govbangor.ac.ukbangor.ac.uk Mutations in the genes encoding these enzymes can lead to the production of non-functional or less efficient proteins, thereby preventing the conversion of the nitro compound into its active, cytotoxic form. nih.gov This is a common resistance strategy observed in various bacteria against nitroimidazole antibiotics. nih.gov
Another significant resistance mechanism involves the overexpression of efflux pumps. nih.govnih.gov Efflux pumps are membrane-spanning transporter proteins that actively extrude a wide range of structurally diverse compounds, including drugs, from the cell. nih.govfrontiersin.org By pumping the drug out of the cell, these systems lower the intracellular concentration, preventing it from reaching its target and exerting its biological effect. mdpi.com Several families of efflux pumps are implicated in multidrug resistance, including:
The Resistance-Nodulation-Division (RND) superfamily nih.govfrontiersin.org
The Major Facilitator Superfamily (MFS) nih.gov
The ATP-Binding Cassette (ABC) superfamily nih.gov
The Small Multidrug Resistance (SMR) family frontiersin.org
The Multidrug and Toxic Compound Extrusion (MATE) family frontiersin.org
The overexpression of these pumps can be encoded chromosomally or acquired through horizontal gene transfer on mobile genetic elements like plasmids. mdpi.com
Table 4: Cellular Resistance Mechanisms to Nitroimidazopyrimidine Agents
| Mechanism | Description | Molecular Basis | Consequence |
|---|---|---|---|
| Decreased Drug Activation | Reduced conversion of the prodrug to its active form. | Mutations or downregulation of nitroreductase enzymes. nih.gov | Failure to generate cytotoxic intermediates. |
| Increased Drug Efflux | Active transport of the drug out of the cell. | Overexpression of efflux pump proteins (e.g., RND, MFS, ABC superfamilies). nih.govnih.gov | Reduced intracellular drug concentration. |
Future Research Directions and Perspectives in 6 Nitroimidazo 1,2 a Pyrimidine Chemistry
Advancements in Sustainable and Efficient Synthetic Methodologies
The synthesis of imidazo[1,2-a]pyrimidines traditionally relies on methods like the Chichibabin reaction, which involves the condensation of 2-aminopyrimidines with α-haloketones. nih.gov While effective, these classical methods often involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. Future research will undoubtedly pivot towards the development of more sustainable and efficient synthetic strategies for 6-Nitroimidazo[1,2-a]pyrimidine and its derivatives.
Key areas of focus will include:
Green Chemistry Approaches: The use of environmentally benign solvents (like water or ethanol), catalysts, and reaction conditions is paramount. nih.govdergipark.org.tr Researchers are exploring one-pot, multi-component reactions that minimize purification steps and improve atom economy. dergipark.org.tr For instance, methods using inexpensive and readily available catalysts like ammonium (B1175870) acetate (B1210297) in ethanol (B145695) have been developed for related structures. dergipark.org.tr The application of gold nanoparticles as catalysts also represents a novel, green approach to forming the imidazo[1,2-a]pyrimidine (B1208166) core. mdpi.com
Catalytic Innovations: The exploration of novel catalytic systems, including metal-based (e.g., palladium, copper) and organocatalysts, will continue to yield more efficient and selective syntheses. researchgate.net For example, KF-alumina has been successfully used as a solid-phase catalyst for generating fused pyrimidines. jst.go.jp These methods could be adapted for the synthesis of 6-nitro-substituted analogues, offering milder conditions and broader functional group tolerance.
Flow Chemistry and Microwave-Assisted Synthesis: These technologies offer significant advantages over traditional batch processing, including enhanced reaction speed, better process control, improved safety, and scalability. Microwave irradiation has already been shown to accelerate the synthesis of certain imidazo[1,2-a]pyrimidine derivatives. Future work will likely involve developing continuous flow processes for the nitration and subsequent functionalization of the imidazo[1,2-a]pyrimidine scaffold, leading to more efficient and reproducible production.
Integration of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery, moving from time-consuming traditional methods to rapid, data-driven approaches. researchgate.net For the this compound scaffold, these computational tools offer immense potential to accelerate the design and optimization of new therapeutic agents. nih.govmednexus.org
Future applications of AI/ML in this area will likely involve:
De Novo Drug Design: Generative AI models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can design novel this compound derivatives with desired physicochemical and therapeutic properties from scratch. nih.govcrimsonpublishers.com Tools like ORGANIC (Objective-Reinforced Generative Adversarial Networks for Inverse-Design Chemistry) can create molecules with specific characteristics. crimsonpublishers.com
Virtual High-Throughput Screening (vHTS): ML models can be trained on existing data to screen vast virtual libraries of compounds, predicting their binding affinity to specific biological targets. nih.gov This allows for the rapid identification of promising candidates for further experimental validation, saving considerable time and resources.
ADMET Prediction: A significant hurdle in drug development is poor absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. AI-powered tools can predict these properties with increasing accuracy, enabling researchers to prioritize compounds with favorable pharmacokinetic and safety profiles early in the discovery pipeline. mednexus.orgcrimsonpublishers.com This pre-emptive analysis helps to reduce the high attrition rates seen in later stages of drug development.
Structure-Activity Relationship (SAR) Modeling: By analyzing the relationship between the structure of various derivatives and their biological activity, ML algorithms can build predictive Quantitative Structure-Activity Relationship (QSAR) models. springernature.com These models can guide the rational design of more potent and selective analogues of this compound.
Discovery of Novel Biological Targets and Therapeutic Applications
The imidazo[1,2-a]pyrimidine core is present in compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.govnih.govdergipark.org.trnih.gov The strong electron-withdrawing nature of the nitro group in this compound can modulate these activities and potentially unlock new therapeutic applications.
Future research will focus on:
Expanding Therapeutic Areas: While activities like antibacterial and antifungal effects are known for the general scaffold, the specific potential of the 6-nitro derivative against resistant microbial strains remains a key area for investigation. nih.govnih.gov Furthermore, its potential as an antiviral agent, particularly against emerging viral threats, warrants exploration, given that other derivatives have shown activity against viruses like HIV and Hepatitis C. nih.gov
Target Deconvolution: For derivatives that show promising activity in cell-based assays, identifying the specific molecular target is a critical next step. Advanced techniques such as thermal proteome profiling, chemical proteomics, and genetic screening can be employed to elucidate the mechanism of action of this compound-based compounds.
Targeting Protein-Protein Interactions: Many diseases are driven by aberrant protein-protein interactions (PPIs), which have traditionally been difficult to target with small molecules. The rigid, planar structure of the imidazo[1,2-a]pyrimidine scaffold may serve as an excellent starting point for designing novel PPI inhibitors.
Kinase Inhibition: Several imidazo-fused pyrimidines have been developed as potent kinase inhibitors for cancer therapy. For example, imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine derivatives have been identified as selective Fibroblast Growth Factor Receptor (FGFR) inhibitors. nih.gov Future studies could explore whether the this compound scaffold can be adapted to selectively target other kinases implicated in cancer or inflammatory diseases.
| Compound Class | Reported Biological Activity | Potential Future Application for 6-Nitro Derivatives |
| Imidazo[1,2-a]pyrimidines | Antibacterial, Antifungal nih.govnih.gov | Agents against drug-resistant pathogens |
| Imidazo[1,2-a]pyrimidines | Antiviral (HIV, Hepatitis C) nih.gov | Broad-spectrum antiviral therapeutics |
| Imidazo[1,2-a]pyrimidines | Anti-inflammatory dergipark.org.tr | Treatment of chronic inflammatory diseases |
| Imidazo-fused Pyrimidines | FGFR Kinase Inhibition nih.gov | Targeted cancer therapy |
Development of Advanced Chemical Biology Probes and Tools based on the Scaffold
Beyond direct therapeutic applications, small molecules are invaluable as chemical probes to study complex biological processes. The this compound scaffold can be leveraged to create sophisticated tools for chemical biology research. The development of pyrimidine (B1678525) nucleoside analogues as chemical probes to monitor parasite replication demonstrates the utility of this chemical class in creating research tools. plos.org
Future directions in this area include:
Fluorescent Probes: By attaching a fluorophore to the this compound core, researchers can create probes to visualize biological targets and processes within living cells using advanced microscopy techniques. The inherent fluorescence of some imidazo[1,2-a]pyrimidine systems could also be modulated and enhanced for this purpose. nih.gov
Affinity-Based Probes: Functionalizing the scaffold with a reactive group (like an alkyne or azide (B81097) for click chemistry) or a photo-crosslinker would enable the creation of affinity-based probes. plos.org These tools can be used to covalently label and subsequently identify the protein targets of a bioactive compound through pull-down experiments and mass spectrometry.
Biosensors: A this compound derivative that exhibits a change in its optical properties (e.g., fluorescence) upon binding to a specific ion, metabolite, or protein could be developed into a biosensor for detecting that analyte in real-time within a biological system.
Scaffold for Targeted Protein Degradation: The scaffold could be incorporated into Proteolysis-Targeting Chimeras (PROTACs). A PROTAC molecule based on this scaffold would consist of a ligand that binds to a target protein, connected via a linker to another ligand that recruits an E3 ubiquitin ligase, leading to the targeted degradation of the protein of interest.
Q & A
Q. What are the key synthetic methodologies for preparing 6-nitroimidazo[1,2-a]pyrimidine derivatives?
- Methodology : The most common approach involves multi-component one-pot reactions , such as the modified Biginelli reaction. For example, reacting 2-aminobenzimidazole, aldehydes, and ethyl 3-oxohexanoate under fusion conditions with dimethylformamide (DMF) as a catalyst yields imidazo[1,2-a]pyrimidine derivatives. Microwave-assisted synthesis can enhance reaction efficiency (e.g., 85% yield achieved in 10–12 minutes) . Key steps :
- Fusion of reactants with DMF.
- Crystallization from ethanol for purification.
- Characterization via FT-IR, H/C NMR, and mass spectrometry.
Q. How are structural features of this compound validated experimentally?
- Techniques :
- Spectroscopy : H NMR chemical shifts (e.g., aromatic protons at δ 7.2–8.5 ppm) and C NMR signals (e.g., nitrile carbons at ~110–120 ppm) confirm substituent positions .
- X-ray crystallography : SHELX software (SHELXL/SHELXS) refines crystal structures to resolve nitro group orientation and hydrogen bonding .
- Elemental analysis : Validates purity (e.g., C, H, N within ±0.3% of theoretical values) .
Q. What are the critical solubility and stability considerations for this compound?
- Solubility : Polar aprotic solvents (DMF, DMSO) are preferred for reactions due to the compound’s low solubility in water. Methanol/ethanol mixtures aid recrystallization .
- Stability : Nitro groups may decompose under prolonged UV exposure or acidic conditions. Store in amber vials at –20°C under inert gas .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in electrophilic substitution?
- Approach :
- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to identify electron-deficient regions (e.g., nitro group lowers LUMO energy, enhancing electrophilic attack at C-5/C-7 positions) .
- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., nitro···π contacts) to predict regioselectivity in functionalization .
Q. How to resolve contradictions in biological activity data across studies?
- Strategy :
- Dose-response standardization : Use IC values normalized to positive controls (e.g., doxorubicin for anticancer assays) .
- SAR analysis : Compare nitro-substituted derivatives with halogenated analogues (e.g., 6-bromo derivatives in show lower antimicrobial potency than 6-nitro) .
- In-silico docking : Validate target binding (e.g., COX-2 inhibition via PyRx AutoDock) to explain discrepancies between in vitro and in vivo results .
Q. What experimental designs optimize catalytic cross-coupling reactions for functionalizing this compound?
- Protocol :
- Pd-catalyzed Suzuki coupling : Use Pd(PPh) (5 mol%), KCO base, and DMF/HO (3:1) at 80°C to introduce aryl groups at C-2 .
- SRN1 reactions : Employ sulfur nucleophiles (e.g., thiophenol) with 2-chloromethyl derivatives under UV light for selective substitution .
Q. How to address challenges in crystallizing nitro-substituted imidazo[1,2-a]pyrimidines?
- Solutions :
- Solvent screening : Use mixed solvents (e.g., ethyl acetate/hexane) for slow evaporation.
- Twinned data refinement : Apply SHELXL’s TWIN/BASF commands to model overlapping lattices .
- Cryoprotection : Add 20% glycerol for low-temperature (<100 K) data collection to reduce radiation damage .
Methodological Tables
Q. Table 1: Key Spectral Data for this compound Derivatives
| Position | H NMR (δ, ppm) | C NMR (δ, ppm) | IR (cm) |
|---|---|---|---|
| C-2 | 8.2–8.5 (d, J=8 Hz) | 150–155 (C=N) | 1650–1680 (C=N) |
| NO | – | – | 1520, 1350 (asymmetric/symmetric stretch) |
| C-6 | – | 120–125 (C-NO) | – |
Q. Table 2: Reaction Optimization for Microwave Synthesis
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 120°C | ↑ 85% → 92% |
| Solvent (DMF:EtOH) | 1:2 | ↓ Side products |
| Catalyst (DMF) | 0.5 mL | ↑ Reaction rate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
